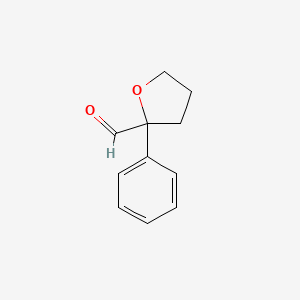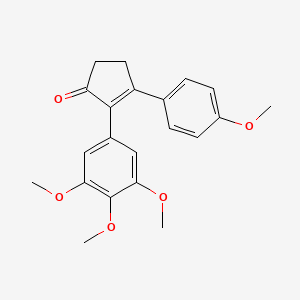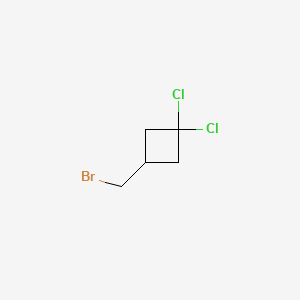
3-(Bromomethyl)-1,1-dichlorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1,1-dichlorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-dichlorocyclobutane typically involves the bromination of 1,1-dichlorocyclobutane. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1,1-dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(Hydroxymethyl)-1,1-dichlorocyclobutane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-dichlorocyclobutene.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydroxide, potassium tert-butoxide.
Major Products
Substitution: 3-(Hydroxymethyl)-1,1-dichlorocyclobutane.
Elimination: 1,1-Dichlorocyclobutene.
Oxidation: Corresponding carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1,1-dichlorocyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1,1-dichlorocyclobutane involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1,1-dichlorocyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1,1-difluorocyclobutane: Similar structure but with fluorine atoms instead of chlorine atoms.
3-(Bromomethyl)-1,1-dichlorocyclopentane: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Propiedades
Fórmula molecular |
C5H7BrCl2 |
|---|---|
Peso molecular |
217.92 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1,1-dichlorocyclobutane |
InChI |
InChI=1S/C5H7BrCl2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 |
Clave InChI |
PFKRXMXIMUFDCZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(Cl)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B13469936.png)
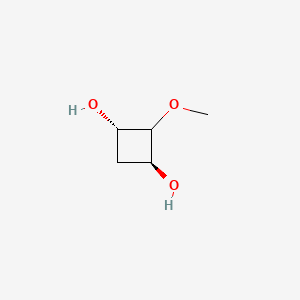

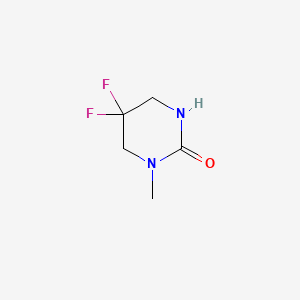
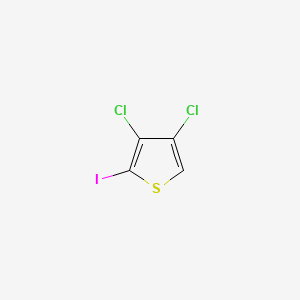
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
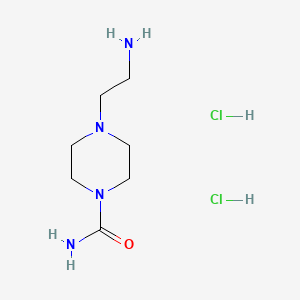
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
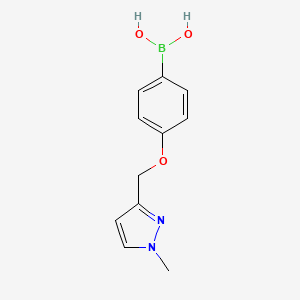
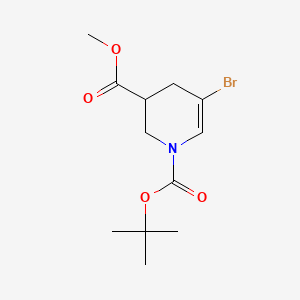
![tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)
